Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate

Epigenetics PRMT3 Inhibition Protein Methyltransferase

Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate (CAS 1171509-38-8) is a synthetic indole derivative featuring a unique combination of an N-(4-methoxybenzyl) protecting group, a C6-methoxy substituent, and a reactive C3-formyl group on the indole core. This specific substitution pattern distinguishes it from simpler indole-2-carboxylates and positions it as a versatile intermediate for late-stage functionalization in medicinal chemistry campaigns, particularly in the synthesis of Mcl-1 inhibitors and other bioactive molecules.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
CAS No. 1171509-38-8
Cat. No. B1387179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate
CAS1171509-38-8
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)OC)C=O
InChIInChI=1S/C20H19NO5/c1-24-14-6-4-13(5-7-14)11-21-18-10-15(25-2)8-9-16(18)17(12-22)19(21)20(23)26-3/h4-10,12H,11H2,1-3H3
InChIKeyRITUWYRUFQOXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate: A Specialized Research Intermediate


Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate (CAS 1171509-38-8) is a synthetic indole derivative featuring a unique combination of an N-(4-methoxybenzyl) protecting group, a C6-methoxy substituent, and a reactive C3-formyl group on the indole core [1]. This specific substitution pattern distinguishes it from simpler indole-2-carboxylates and positions it as a versatile intermediate for late-stage functionalization in medicinal chemistry campaigns, particularly in the synthesis of Mcl-1 inhibitors and other bioactive molecules [2]. Its molecular formula is C20H19NO5 with a molecular weight of 353.4 g/mol [1].

Why Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate Cannot Be Interchanged with Generic Analogs


Generic substitution with simpler indole-2-carboxylate analogs (e.g., methyl indole-2-carboxylate or ethyl 3-formyl-1H-indole-2-carboxylate) is not possible due to the orthogonal synthetic handles present on this compound [1]. The N-(4-methoxybenzyl) group serves as a temporary protecting group that can be selectively removed under mild oxidative conditions (e.g., DDQ), a feature absent in N-unsubstituted analogs [2]. Simultaneously, the C3-formyl group enables chemoselective condensations (e.g., Knoevenagel, reductive amination) that cannot be replicated by C3-unsubstituted or C3-alkyl analogs, which would require less efficient, multi-step functionalization [3]. The C6-methoxy group further modulates the electron density of the indole ring, influencing both the reactivity of the formyl group and the stability of the N-PMB group under acidic conditions, a subtle but critical difference when scaling up synthetic routes.

Quantitative Differentiation Evidence for Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate


PRMT3 Binding Affinity: A Unique Target Engagement Profile vs. Unsubstituted Indole Core

In a direct binding assay against the PRMT3 methyltransferase domain, methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate demonstrated an EC50 of 1.30 µM [1]. This represents a measurable binding event that is absent in the unadorned indole-2-carboxylate core, which shows no significant affinity for PRMT3 up to 100 µM, indicating that the N-PMB and C6-methoxy substituents are critical drivers of this target engagement [2]. This provides a quantifiable basis for selecting this scaffold when exploring PRMT3-mediated epigenetic pathways.

Epigenetics PRMT3 Inhibition Protein Methyltransferase

MIF Tautomerase Inhibition: A Weak but Selective Baseline for Immunomodulatory Assays

In an enzymatic inhibition assay, the compound inhibited human macrophage migration inhibitory factor (MIF) tautomerase activity with an IC50 of 25.2 µM [1]. While this is a relatively weak inhibition, it establishes a baseline selectivity profile. In contrast, a closely related analog, methyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate, which lacks the C6-methoxy and C3-formyl groups, shows no measurable inhibition of MIF at concentrations up to 100 µM [2]. The presence of the 6-methoxy group appears to be a key determinant for this weak but specific interaction.

Immunology MIF Tautomerase Anti-inflammatory

Calculated Lipophilicity (XLogP3) Compared to Des-carbonyl Analog: Impact on Passive Permeability

The predicted lipophilicity (XLogP3) for methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is 3.2, indicating moderate lipophilicity suitable for central nervous system (CNS) drug-like space [1]. This is significantly lower than a des-carbonyl analog, methyl 6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate, for which the calculated XLogP3 is ~3.9 due to the loss of the polar formyl group [2]. This 0.7 log unit difference in lipophilicity is substantial enough to influence passive membrane permeability and solubility, making the formyl-containing target compound a more favorable starting point for optimizing CNS drug properties.

ADME Lipophilicity Drug Design

Synthetic Accessibility Score (SAS) Comparison: Balancing Complexity and Synthetic Utility

The Synthetic Accessibility Score (SAS) for methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate is calculated to be approximately 3.1 (on a 1-10 scale, where 1 is easiest), based on the molecular complexity, the presence of multiple functional groups, and the synthetic steps required [1]. This is slightly higher (more complex) than the closely related ethyl 3-formyl-1H-indole-2-carboxylate (CAS 18450-27-6) which has an estimated SAS of 2.6 due to the absence of the N-PMB and C6-methoxy groups [2]. However, this increased complexity is the direct trade-off for the enhanced synthetic utility and orthogonal protection offered by the target compound [3].

Medicinal Chemistry Synthetic Accessibility Library Design

Optimal Procurement Scenarios for Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate


Diversity-Oriented Synthesis Libraries Targeting Epigenetic Readers

This compound is ideally suited as a key building block in diversity-oriented synthesis (DOS) libraries aimed at novel epigenetic targets. Its unique PRMT3 binding affinity (EC50 = 1.30 µM [1]) provides a validated starting point for fragment-based or structure-guided optimization, an advantage over simpler indole scaffolds that lack this engagement. The orthogonal C3-formyl handle allows for rapid diversification via condensations or reductive aminations to probe the PRMT3 active site periphery.

Synthesis of Mcl-1 Inhibitor Analogs for Oncology Programs

The compound's structural features align precisely with the indole core used in patented Mcl-1 inhibitor series [1]. Procuring this specific intermediate allows for the late-stage introduction of required N-substituents and C3-derived functional groups, bypassing multiple early synthetic steps. Its calculated lipophilicity (XLogP3 = 3.2 [2]) is within the desired range for lead-like molecules targeting protein-protein interactions, providing a more favorable ADME starting point than more lipophilic des-formyl analogs.

Unambiguous Negative Control for MIF Tautomerase Assays

Given its defined but weak MIF tautomerase inhibition (IC50 = 25.2 µM [1]), this compound can serve as a validated, low-potency positive control in high-throughput screening (HTS) assay development. Its well-characterized, structure-driven weak activity makes it superior to uncharacterized or completely inactive controls, enabling researchers to calibrate assay sensitivity and window reliably, while its inactivity against other targets (e.g., Mcl-1) ensures signal specificity.

Synthetic Methodology Development for Orthogonal Protecting Group Strategies

The compound is an ideal substrate for developing and testing new methodologies for the selective deprotection of N-PMB groups in the presence of methyl esters and aldehydes. This practical utility is grounded in its combination of functional groups, which requires precise chemoselectivity [1]. Its commercial availability with defined purity (typically 95% [2]) ensures reproducibility in method development, a critical factor that is not guaranteed with custom-synthesized batches.

Quote Request

Request a Quote for Methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.